ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 152712-44-2
VCID: VC21300775
InChI: InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3
SMILES: CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate

CAS No.: 152712-44-2

Cat. No.: VC21300775

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate - 152712-44-2

Specification

CAS No. 152712-44-2
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate
Standard InChI InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3
Standard InChI Key NGXHDIFRFPQYPV-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21
Canonical SMILES CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21

Introduction

Chemical Properties and Structure

Structural Features and Chemical Reactivity

The molecular architecture of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate incorporates several key structural elements that contribute to its chemical behavior:

  • A partially saturated quinoline scaffold (3,4-dihydroquinoline) serving as the core heterocyclic structure

  • A tertiary amine nitrogen that functions as a nucleophilic center and potential hydrogen bond acceptor

  • A beta-keto ester moiety (2-oxopropanoate) providing multiple reactive sites

  • An ethyl ester group capable of participating in various transformations including hydrolysis and transesterification

These structural components create a molecule with significant synthetic versatility. The beta-keto ester functionality is particularly notable as a reactive center, potentially participating in condensation reactions, reductions, and various carbon-carbon bond-forming processes. The nitrogen atom in the dihydroquinoline portion provides an additional site for potential chemical modifications and molecular recognition interactions in biological systems.

Synthesis and Preparation Methods

N-Alkylation Strategy

One potential approach involves the direct N-alkylation of 3,4-dihydroquinoline with ethyl bromopyruvate or a similar alpha-halogenated ester under basic conditions. This method leverages the nucleophilicity of the nitrogen atom in the dihydroquinoline structure to form the desired N-alkylated product. The reaction typically requires moderate heating and an appropriate base to neutralize the hydrogen halide generated during the substitution process .

Analogous Quinoline Derivative Synthesis

Valuable insights into potential synthetic methodologies can be drawn from the documented preparation of structurally related compounds such as 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. According to published procedures, these compounds can be prepared through the reaction of 2-quinolinone with acrylic acid derivatives under basic conditions .

A representative synthesis involves heating a mixture of 2-quinolinone (1.45 g, 10 mmol), potassium carbonate (1.38 g, 10.0 mmol), and an appropriate acrylic acid derivative (40.0 mmol) such as ethyl acrylate at 100°C for approximately 10 hours. After cooling, the reaction mixture is processed through solvent extraction, washing, and crystallization from ethanol to obtain the desired product .

Hydrolysis and Further Functionalization

The ethyl ester group in ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate can be hydrolyzed to form the corresponding carboxylic acid. This transformation typically involves treatment with sodium hydroxide in aqueous ethanol at moderate temperatures, followed by acidification. The resulting acid serves as a versatile intermediate for further chemical modifications, including the preparation of amides, hydrazides, and other functional derivatives .

Related Compounds and Structural Analogs

Dihydroquinoline Derivatives

Several compounds sharing the dihydroquinoline core structure with ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate have been documented in chemical literature. One notable example is 1-phenyl-3-propyl-3,4-dihydroquinolin-2-one (CAS: 792122-71-5), which features a similar partially saturated quinoline scaffold but differs in its substitution pattern and functional group arrangement .

Quinolinone-Based Analogs

The structurally related N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides represent another class of relevant compounds. These molecules share similar structural elements but feature an amide group in place of the ester functionality. Some of these derivatives have demonstrated significant biological activities, including cytotoxicity against cancer cell lines such as MCF-7, suggesting potential anticancer applications for compounds in this structural class .

Comparative Analysis with Related Beta-Keto Esters

Table 2 presents a comparative analysis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate with other structurally related beta-keto esters.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoateC₁₄H₁₇NO₃247.29Dihydroquinoline core with 2-oxopropanoate at N-position
Ethyl 3-(3-fluoro-4-methoxyphenyl)-3-oxopropanoateC₁₂H₁₃FO₄240.23Fluorinated methoxyphenyl group instead of dihydroquinoline
3-[2-Oxoquinolin-1(2H)-yl]propanoic acidC₁₂H₁₁NO₃217.22Fully unsaturated quinolinone core with different carbonyl positioning
1-phenyl-3-propyl-3,4-dihydroquinolin-2-oneC₁₈H₁₉NO265.35Phenyl and propyl substituents with different functional arrangement

This comparative analysis highlights the structural diversity within this class of compounds and illustrates how modifications to the core structure can result in molecules with potentially different chemical and biological properties .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate would be expected to show characteristic absorption bands for the functional groups present in the molecule. Based on data from related compounds, significant absorption bands would likely include :

  • Ester carbonyl stretching: approximately 1730-1745 cm⁻¹

  • Ketone carbonyl stretching: approximately 1680-1700 cm⁻¹

  • Aromatic C=C stretching: approximately 1590-1620 cm⁻¹ and 1450-1500 cm⁻¹

  • C-N stretching: approximately 1300-1360 cm⁻¹

  • C-O stretching: approximately 1200-1250 cm⁻¹

  • Aromatic C-H stretching: approximately 3050-3100 cm⁻¹

  • Aliphatic C-H stretching: approximately 2850-2950 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate would be expected to show a molecular ion peak at m/z 247, corresponding to its molecular weight. Characteristic fragmentation patterns might include the loss of the ethoxy group (m/z 202), cleavage at the C-N bond, and fragments associated with the dihydroquinoline moiety. High-resolution mass spectrometry would confirm the molecular formula C₁₄H₁₇NO₃ .

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